molecular formula C18H21NO B13910165 N,N-Dibenzyl-3-methyl-oxetan-3-amine

N,N-Dibenzyl-3-methyl-oxetan-3-amine

Cat. No.: B13910165
M. Wt: 267.4 g/mol
InChI Key: YVNXDWOFKIXURV-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-methyl-oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-methyl-oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the dibenzylamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-methyl-oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

N,N-Dibenzyl-3-methyl-oxetan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-methyl-oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dibenzyl-3-methyl-oxetan-3-amine include:

Uniqueness

This compound is unique due to the presence of both the oxetane ring and the dibenzylamine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methyloxetan-3-amine

InChI

InChI=1S/C18H21NO/c1-18(14-20-15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

YVNXDWOFKIXURV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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